3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Conformational Analysis The compound under discussion shares structural characteristics with benzisoxazole and pyrimidine derivatives. These compounds exhibit planar molecular structures with specific conformations critical for their interactions and potential bioactivities. For instance, the benzisoxazole and pyrimidine moieties of related compounds are essentially planar, with a dihedral angle demonstrating their spatial arrangement. The piperidine ring typically adopts a slightly distorted chair conformation, contributing to the compound's overall three-dimensional shape, which is crucial for its biological interactions and activities (Peeters, Blaton, & Ranter, 1993).
Crystal Structure Insights Insights into the crystal structure of related compounds, like risperidone and its derivatives, offer valuable information on molecular interactions. These studies reveal how hydrogen bonds stabilize the crystal packing, indicating potential interaction mechanisms with biological targets. Such structural insights are essential for understanding the compound's bioavailability and stability, guiding the design of derivatives with optimized properties (Wang & Pan, 2006).
Antiviral and Antitumor Potential The antiviral and antitumor potential of compounds structurally related to the one has been demonstrated through the synthesis and screening of derivatives for their bioactivity. For example, derivatives have shown activity against herpes simplex virus and human immunodeficiency virus, along with broad-spectrum antitumor activity. These findings highlight the potential of such compounds in the development of new therapeutic agents for viral infections and cancer treatment (El-Subbagh et al., 2000).
Antimicrobial Activity The antimicrobial potential of pyridine and pyrimidine derivatives has been explored, with synthesized compounds displaying significant biological activity against various microorganisms. This suggests the role of such compounds in developing new antibiotics or antiseptics, addressing the growing concern of antimicrobial resistance (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation activity of these kinases, thereby preventing the deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This allows PTEN to inhibit the PI3K/AKT pathway, which is often overactive in cancer cells .
Result of Action
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This results in the inhibition of the PI3K/AKT pathway, leading to reduced cell proliferation and survival . Therefore, the compound could potentially have anti-cancer effects .
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19-15-5-3-9-21-18(15)22-12-25(19)13-7-10-24(11-8-13)20(27)17-14-4-1-2-6-16(14)28-23-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKFIFHBIXFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.